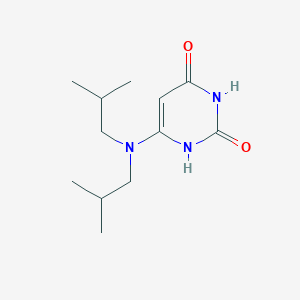
6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
“6-(diisobutylamino)pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidopyrimidine, which is a bicyclic compound with two fused pyrimidine rings . Pyrimidopyrimidines are of high interest in the field of organic synthesis due to their potential pharmacological activities .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has been reported in the literature . The multistep synthesis was initiated by the protection of benzene-1,3-diamine followed by reaction . A solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst has also been described .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidopyrimidines have been studied . Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst is described .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molar mass can be calculated based on its molecular formula .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
6-(Diisobutylamino)pyrimidine-2,4(1H,3H)-dione derivatives have garnered interest in the field of medicinal chemistry due to their potential biological activities. For instance, pyrimidine derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis and evaluation of various substituted compounds, showing moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). The diverse chemical modifications of the pyrimidine core structure, including the addition of diisobutylamino groups, play a crucial role in modulating the antimicrobial efficacy of these compounds.
Synthesis of Heterocyclic Compounds
The versatility of pyrimidine-2,4(1H,3H)-dione in organic synthesis is evident in its use as a precursor for various heterocyclic compounds. For example, reactions involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione have led to the formation of novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the adaptability of this moiety in constructing complex molecular architectures with potential pharmaceutical applications (Hamama et al., 2012). These synthetic methodologies highlight the capacity of this compound derivatives to serve as building blocks in medicinal chemistry.
Herbicidal Activity
In the agricultural sector, pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their potential use as herbicides. Research into 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, for example, has shown promising herbicidal activities against various plant species, indicating the potential for the development of new agrochemicals based on pyrimidine derivatives (Huazheng, 2013). The exploration of diisobutylamino modifications on the pyrimidine ring could further enhance the herbicidal properties of these compounds.
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated the tunable photophysical properties of pyrimidine-based compounds, which can be leveraged in the development of pH sensors and other photonic devices. The donor-π-acceptor configuration in these derivatives facilitates solid-state fluorescence and solvatochromism, making them suitable for various sensing applications (Yan et al., 2017). The incorporation of diisobutylamino groups into pyrimidine-2,4(1H,3H)-dione could further modulate the electronic properties and enhance the utility of these compounds in sensing technologies.
Mécanisme D'action
Orientations Futures
Future research could focus on exploring the biological applications of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, given their potential pharmacological activities . Additionally, the development of environmentally friendly and efficient synthetic methods for these compounds could be an area of interest .
Propriétés
IUPAC Name |
6-[bis(2-methylpropyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)6-15(7-9(3)4)10-5-11(16)14-12(17)13-10/h5,8-9H,6-7H2,1-4H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJUPVMEOKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



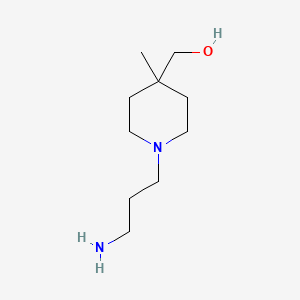
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)


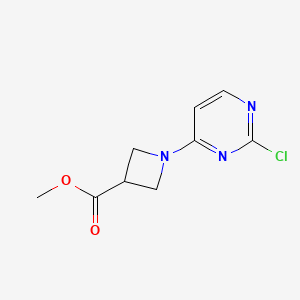


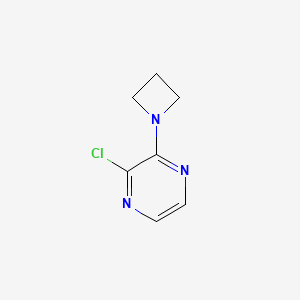

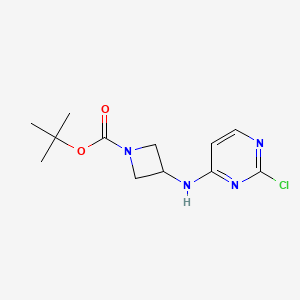
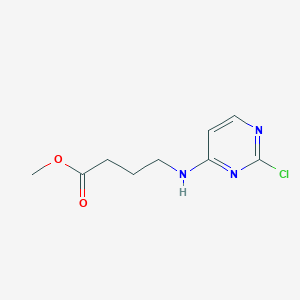

![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)